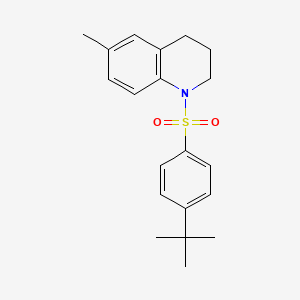
1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of sulfonyl-substituted tetrahydroquinolines. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group. The tetrahydroquinoline core is a partially saturated derivative of quinoline, which is a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves several steps, typically starting with the preparation of the tetrahydroquinoline core. One common method involves the Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions to form the tetrahydroquinoline ring . The sulfonylation of the phenyl ring is usually achieved through the reaction of the corresponding phenyl compound with a sulfonyl chloride in the presence of a base . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-(4-tert-butylbenzenesulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be compared with other sulfonyl-substituted tetrahydroquinolines and related compounds:
Sulfonyl-substituted quinolines: These compounds share similar reactivity but differ in their degree of saturation and substitution patterns.
Sulfonamides: While structurally different, sulfonamides also contain the sulfonyl group and exhibit similar biological activities.
Sulfoxides and sulfones: These oxidation products of sulfonyl compounds have distinct chemical properties and applications.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-15-7-12-19-16(14-15)6-5-13-21(19)24(22,23)18-10-8-17(9-11-18)20(2,3)4/h7-12,14H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPACZNSFSPHFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2793762.png)
![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)
![2-(NAPHTHALENE-2-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2793776.png)




![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)
